N-(2-Amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride
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Overview
Description
N-(2-Amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, an oxazole ring, and an amide group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Naphthalene Derivative: The initial step involves the functionalization of a naphthalene ring to introduce an aminoethyl group.
Oxazole Ring Formation: The next step is the cyclization reaction to form the oxazole ring. This can be achieved through a condensation reaction involving a suitable precursor.
Amide Bond Formation: The final step involves coupling the naphthalene derivative with the oxazole derivative to form the amide bond. This step often requires the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-Amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-(2-Amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
- N-(1-Naphthyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
- N-(2-Amino-1-naphthalen-2-ylethyl)-1,3-oxazole-5-carboxamide
Uniqueness
N-(2-Amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride is unique due to the presence of both the naphthalene and oxazole rings, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and reactivity profiles.
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-11-17(23-12(2)20-11)18(22)21-16(10-19)15-8-7-13-5-3-4-6-14(13)9-15;/h3-9,16H,10,19H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYYGATFNQQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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